molecular formula C22H39ClN2O B15293150 [5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine

[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine

Cat. No.: B15293150
M. Wt: 383.0 g/mol
InChI Key: OYRKPZQYHBHGLO-UHFFFAOYSA-N
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Description

[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine is a chemical compound with the molecular formula C22H39ClN2O and a molecular weight of 383.011 g/mol . This compound is characterized by the presence of a chloro group, a hexadecyloxy group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with hexadecanol in the presence of a suitable catalyst to form the hexadecyloxy derivative. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine involves its interaction with specific molecular targets. For instance, in the development of aggrecanase-2 inhibitors, the compound binds to the zinc-binding site of the enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of aggrecan, a key component of cartilage, thus providing therapeutic benefits in osteoarthritis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the hexadecyloxy group, which imparts distinct chemical properties and biological activities. This uniqueness makes it valuable in specialized research and industrial applications .

Properties

Molecular Formula

C22H39ClN2O

Molecular Weight

383.0 g/mol

IUPAC Name

(5-chloro-2-hexadecoxyphenyl)hydrazine

InChI

InChI=1S/C22H39ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-22-17-16-20(23)19-21(22)25-24/h16-17,19,25H,2-15,18,24H2,1H3

InChI Key

OYRKPZQYHBHGLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)Cl)NN

Origin of Product

United States

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